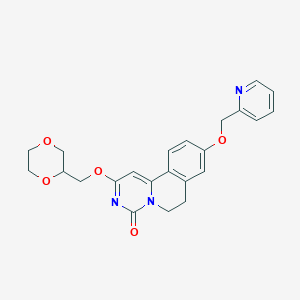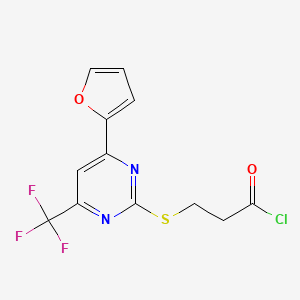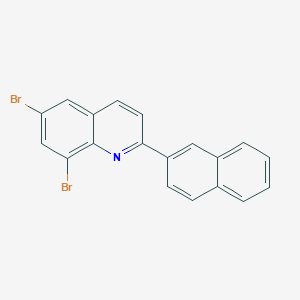
6,8-二溴-2-(2-萘基)喹啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of quinoline derivatives like 6,8-Dibromo-2-(2-naphthyl)quinoline often involves catalytic methods, including palladium-catalyzed C-N and C-C coupling reactions, or other efficient methodologies such as microwave-assisted synthesis. These processes are designed to introduce specific functional groups, ensuring the regioselective formation of the desired compounds with high yields and under environmentally benign conditions (Thomas & Tyagi, 2010), (Tu et al., 2009).
Molecular Structure Analysis
The molecular structure of quinoline derivatives, including 6,8-Dibromo-2-(2-naphthyl)quinoline, is characterized by extended π-conjugation and linear structures that contribute to their electron-accepting properties. Studies involving X-ray measurements, NMR spectra, and theoretical calculations provide insights into their molecular geometry, indicating a highly delocalized π-conjugation system and structural characteristics important for their electronic properties (Saito et al., 1993).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, including Friedländer annulations, which are highly regioselective, yielding products such as 2-substituted quinolines and related heterocycles. These reactions are crucial for the synthesis of complex organic compounds and are influenced by factors such as catalysts, temperature, and reaction conditions (Dormer et al., 2003).
Physical Properties Analysis
The physical properties of 6,8-Dibromo-2-(2-naphthyl)quinoline, such as luminescent properties, are significant for potential applications in organic electroluminescent (EL) media. These properties are often studied through optical absorption and emission spectra, electrochemical behavior, and thermal studies, indicating their suitability for use in various electronic devices (Tu et al., 2009).
Chemical Properties Analysis
The chemical properties of quinoline derivatives, including reactivity, stability, and electron-accepting capabilities, are essential for their application in material science and chemistry. Studies focusing on their chemical and electrochemical behaviors reveal important insights into their electron-accepting properties and the importance of the 2,6-bonding for their linear structure and highly extended π-conjugation (Saito et al., 1993).
科学研究应用
在聚合反应中的催化活性
已经研究了6,8-二溴-2-(2-萘基)喹啉衍生物在聚合过程中的催化活性。例如,与喹啉结构相关的新型镍(II)配合物,带有N,P配体,显示出对乙烯寡聚化的显著催化活性,表明在聚合生产和材料科学中具有潜在应用(Sun et al., 2002)。
发光性能和有机电致发光介质
喹啉衍生物表现出卓越的发光性能。合成了一类萘并[2,3-f]喹啉衍生物,在乙醇溶液中展示出良好的发光性能。这些性质表明在有机电致发光(EL)媒介中用于显示和照明技术的潜在用途(Tu et al., 2009)。
抗微生物应用
与喹啉结构相关的色诺并[4,3-f][1,8]萘啉衍生物已经合成并评估了它们的抗微生物活性,展示了喹啉衍生物在开发新的抗微生物剂方面的潜力(Gohil et al., 2016)。
光物理学和分子逻辑开关
喹啉衍生物在光物理学领域也很显著。对6-氨基取代的1,3-二苯基-1H-吡唑并[3,4-b]喹啉的光物理性质的研究突出了它们的溶剂致色性、酸致色性和电子转移过程,对于分子逻辑开关的发展具有重要意义(Uchacz et al., 2016)。
抗肿瘤活性
此外,通过级联反应合成的新型官能化的1,8-萘啉和色诺[2,3-b]喹啉衍生物显示出对体外癌细胞具有显著的抗增殖活性,为癌症治疗开辟了一个有前途的途径(Fu et al., 2015)。
在药物化学中的多功能性
喹啉在生物和药理活性中的多功能性,包括抗微生物、抗疟疾和抗癌性能,突显了其衍生物在药物化学中的重要性(Marella et al., 2013)。
属性
IUPAC Name |
6,8-dibromo-2-naphthalen-2-ylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Br2N/c20-16-10-15-7-8-18(22-19(15)17(21)11-16)14-6-5-12-3-1-2-4-13(12)9-14/h1-11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUHKXSSVQJHAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NC4=C(C=C(C=C4C=C3)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Br2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

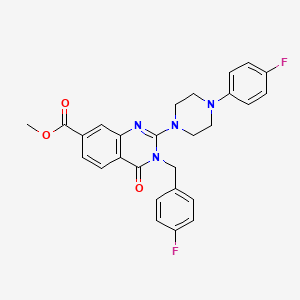
![1-(2-(azepan-1-yl)-2-oxoethyl)-3-(p-tolyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2481202.png)
![6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-7-(3-methoxypropyl)[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2481203.png)
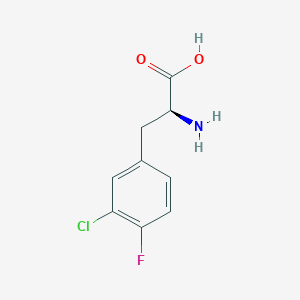
![3-amino-7-tert-butyl-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2481207.png)
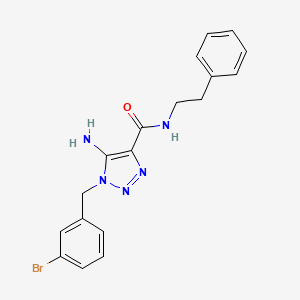
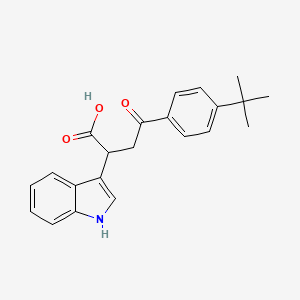
![1-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)ethanone](/img/structure/B2481211.png)



